molecular formula C11H20ClNO2 B12807201 trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride

trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12807201
M. Wt: 233.73 g/mol
InChI Key: BHGFUQJUTOVQOS-BAUSSPIASA-N
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Description

trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound characterized by a cyclohexyl group attached to a pyrrolidine ring, with a carboxylic acid group at the 2-position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a diester.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a substitution reaction, often using cyclohexyl halides under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the intermediate with carbon dioxide.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Cyclohexanone, cyclohexanol.

    Reduction: Cyclohexylmethanol, cyclohexylaldehyde.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and the development of chiral catalysts.

Biology

In biological research, this compound can be used to study the interactions of cyclohexyl-containing molecules with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials where the cyclohexyl group imparts desirable physical properties.

Mechanism of Action

The mechanism by which trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyl group can influence the compound’s binding affinity and selectivity, while the pyrrolidine ring can affect its overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    trans-4-Hydroxy-L-proline: Another pyrrolidine derivative with a hydroxyl group instead of a cyclohexyl group.

    trans-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride: A similar compound with a hydroxyphenyl group.

Uniqueness

trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and interactions compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

(2R,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10+;/m0./s1

InChI Key

BHGFUQJUTOVQOS-BAUSSPIASA-N

Isomeric SMILES

C1CCC(CC1)[C@H]2C[C@@H](NC2)C(=O)O.Cl

Canonical SMILES

C1CCC(CC1)C2CC(NC2)C(=O)O.Cl

Origin of Product

United States

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